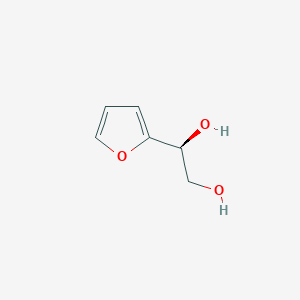

1,2-Ethanediol, 1-(2-furanyl)-, (1S)-

Description

(1S)-1-(2-Furanyl)-1,2-ethanediol (CAS 19377-75-4) is a chiral vicinal diol with a furan substituent. Its molecular formula is C₆H₈O₃ (molecular weight: 128.13 g/mol), and its IUPAC name specifies the (1S) stereochemistry at the hydroxyl-bearing carbon. The compound features a 2-furyl group attached to the ethanediol backbone, conferring unique electronic properties due to the aromatic oxygen in the furan ring . It has been identified in volatile organic compound (VOC) profiles of sugarcane honey and plant extracts but lacks documented pharmacological applications .

Properties

IUPAC Name |

(1S)-1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447940 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61243-05-8 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(2-furanyl)-, (1S)- typically involves the reaction of furfuryl alcohol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediol, 1-(2-furanyl)-, (1S)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(2-furanyl)-, (1S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: 1,2-Ethanediol, 1-(2-furanyl)-, (1S)-alcohol.

Substitution: 2-Bromo-1,2-ethanediol, 1-(2-furanyl)-.

Scientific Research Applications

Chemistry

1,2-Ethanediol, 1-(2-furanyl)- serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique furan ring structure. The compound undergoes various reactions such as oxidation, reduction, and substitution:

- Oxidation: Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction: Can be transformed into alcohols with reducing agents like lithium aluminum hydride.

- Substitution: The furan ring is reactive towards electrophilic substitution reactions.

Biology

Research indicates that 1,2-Ethanediol, 1-(2-furanyl)- may possess bioactive properties , including antimicrobial and antifungal activities. Studies have explored its interaction with specific molecular targets, suggesting potential roles in modulating biochemical pathways .

Medicine

The compound is being investigated for its therapeutic potential :

- Anti-inflammatory Activities: Preliminary studies suggest it may reduce inflammation markers.

- Antioxidant Properties: Its ability to scavenge free radicals is under investigation for implications in aging and chronic diseases .

Industry

In industrial applications, 1,2-Ethanediol, 1-(2-furanyl)- is utilized in the production of:

- Polymers: It acts as a monomer for synthesizing polyester and polyurethane polymers.

- Resins: The compound's unique properties make it valuable in resin formulations .

Table 1: Chemical Reactions Involving 1,2-Ethanediol, 1-(2-furanyl)-

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | Aldehydes / Carboxylic Acids |

| Reduction | LiAlH₄ (anhydrous ether) | Alcohols |

| Substitution | Br₂ (with catalyst) | Substituted Furans |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| 1,2-Ethanediol | Simple diol without furan ring | Solvent, antifreeze |

| Furfural | Contains an aldehyde group | Flavoring agent |

| 1,2-Ethanediol, 1-(2-furanyl)- | Combines furan ring with diol | Organic synthesis |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of 1,2-Ethanediol, 1-(2-furanyl)-. Results indicated significant inhibition against various bacterial strains, suggesting potential for development into new antimicrobial agents .

Case Study 2: Polymer Production

Research conducted by Chatterjee et al. demonstrated that utilizing 1,2-Ethanediol, 1-(2-furanyl)- as a monomer resulted in polymers with enhanced thermal stability and mechanical properties compared to traditional polymers . This advancement opens avenues for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(2-furanyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its furan ring structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (1S)-1-(2-furanyl)-1,2-ethanediol with similar ethanediol derivatives:

Key Observations:

- Substituent Effects : The 2-furyl group introduces heteroaromaticity and electron-rich properties, contrasting with phenyl derivatives, which vary in electronic effects (e.g., electron-donating methoxy in C₉H₁₂O₃ vs. electron-withdrawing chloro in C₈H₉ClO₂) .

- Molecular Weight : Ethylphenyl and methoxyphenyl derivatives exhibit higher molecular weights due to bulkier substituents.

- Optical Activity : Enantiomerically pure forms (e.g., (S)-1-phenyl) are critical in asymmetric catalysis, whereas racemic mixtures (e.g., 1-(3-ethylphenyl)) require chiral resolution .

(1S)-1-(2-Furanyl)-1,2-Ethanediol

- Synthesis: No direct synthesis method is documented in the provided evidence. Likely isolated from natural sources (e.g., plant extracts or fermentation products) .

Comparative Analysis:

(S)-1-Phenyl-1,2-ethanediol :

- Synthesis : Produced via asymmetric bioreduction using carbonyl reductases (e.g., from Candida parapsilosis) with high enantiomeric excess (>99%) .

- Applications : Key intermediate in pharmaceuticals and fine chemicals; used to synthesize β-blockers and antiviral agents .

1-(3-Ethylphenyl)-1,2-ethanediol: Synthesis: Isolated from Actinomyces spp. in marine sediments; separated into enantiomers via chiral HPLC .

Halogenated Derivatives (e.g., 2-Chlorophenyl): Synthesis: Prepared through nucleophilic substitution or Grignard reactions. Applications: Potential use in chiral ligands for catalysis or as precursors to bioactive molecules .

Pharmacological and Industrial Relevance

- Phenylethanediols : Widely used in asymmetric synthesis due to their rigid chiral centers. For example, (S)-1-phenyl-1,2-ethanediol is a precursor to (R)-styrene oxide, a critical epoxide in drug manufacturing .

- Furyl Derivatives : The lack of pharmacological data for (1S)-1-(2-furanyl)-1,2-ethanediol contrasts with diols like glycerin or dihydroxyacetone, which have well-established roles in cosmetics and medicine .

Q & A

Q. What are the key analytical methods for quantifying (1S)-1-(2-furanyl)-1,2-ethanediol in biological or environmental matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity in detecting volatile organic compounds (VOCs). For example, relative peak areas and concentrations of this compound in sugarcane honey were measured using GC-MS, with RSD values <10% indicating method precision . High-performance liquid chromatography (HPLC) with chiral columns is recommended for enantiomeric purity analysis, as demonstrated in enzymatic resolution studies of structurally similar diols .

Q. How is the stereochemistry of (1S)-1-(2-furanyl)-1,2-ethanediol confirmed experimentally?

Q. What are the synthetic precursors for (1S)-1-(2-furanyl)-1,2-ethanediol?

Common routes include:

- Biocatalytic synthesis : Enantioselective oxidation of racemic diols using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) .

- Chemical synthesis : Reduction of 2-furylglycolic acid derivatives using chiral catalysts (e.g., BINAP-Ru complexes) .

Advanced Research Questions

Q. How can researchers mitigate product inhibition in enzymatic resolution of (1S)-1-(2-furanyl)-1,2-ethanediol?

Continuous extraction techniques (e.g., membrane reactors) or co-solvent systems (e.g., ionic liquids) improve yield by removing inhibitory byproducts. For example, enzymatic oxidation of 1-phenyl-1,2-ethanediol achieved higher enantiomeric excess (ee) via in-situ extraction .

Q. What factors contribute to variability in reported VOC concentrations of this compound across studies?

Discrepancies may arise from:

Q. Which computational models best predict solvent interactions and conformational stability of (1S)-1-(2-furanyl)-1,2-ethanediol?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G** level) effectively model intramolecular hydrogen bonding and solvent effects. For related diols, aqueous solvation increases gauche conformer stability by 2–3 kcal/mol compared to gas phase . Molecular dynamics (MD) simulations further elucidate bulk solvent interactions .

Q. Are there known enzymatic systems that metabolize or interact with this compound?

Enterobacteriaceae species utilize coenzyme B12-dependent diol dehydratases to ferment 1,2-ethanediol derivatives, producing aldehydes . Additionally, fungal species (e.g., Boletus edulis) biosynthesize analogous phenyl-ethanediols via shikimate pathway intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.